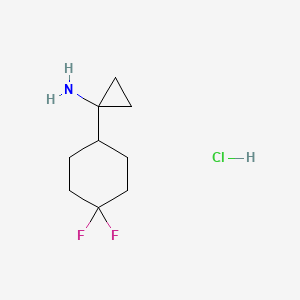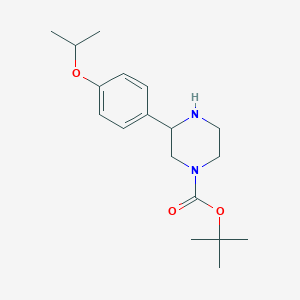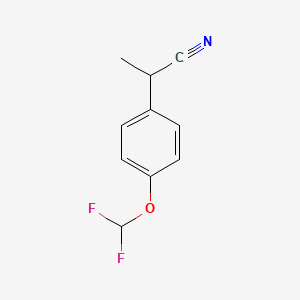
2-(4-(Difluoromethoxy)phenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(Difluoromethoxy)phenyl)propanenitrile is an organic compound with the molecular formula C10H9F2NO It is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a propanenitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Difluoromethoxy)phenyl)propanenitrile typically involves the introduction of the difluoromethoxy group onto a phenyl ring followed by the formation of the propanenitrile moiety. One common method involves the reaction of 4-hydroxybenzonitrile with difluoromethylating agents under specific conditions to introduce the difluoromethoxy group. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-(Difluoromethoxy)phenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of phenyl oxides.
Reduction: Formation of 2-(4-(Difluoromethoxy)phenyl)propanamine.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
2-(4-(Difluoromethoxy)phenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity towards these targets, influencing various biochemical pathways. The nitrile group may also play a role in the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)propanenitrile: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-(4-Fluorophenyl)propanenitrile: Contains a single fluorine atom on the phenyl ring.
2-(4-Chlorophenyl)propanenitrile: Contains a chlorine atom on the phenyl ring.
Uniqueness
2-(4-(Difluoromethoxy)phenyl)propanenitrile is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C10H9F2NO |
|---|---|
分子量 |
197.18 g/mol |
IUPAC 名称 |
2-[4-(difluoromethoxy)phenyl]propanenitrile |
InChI |
InChI=1S/C10H9F2NO/c1-7(6-13)8-2-4-9(5-3-8)14-10(11)12/h2-5,7,10H,1H3 |
InChI 键 |
OYVDXMFPADZYBP-UHFFFAOYSA-N |
规范 SMILES |
CC(C#N)C1=CC=C(C=C1)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


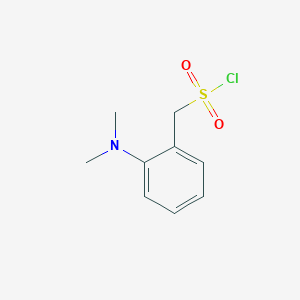
![4-[(1R)-1-aminoethyl]-3-chlorophenol](/img/structure/B15321476.png)
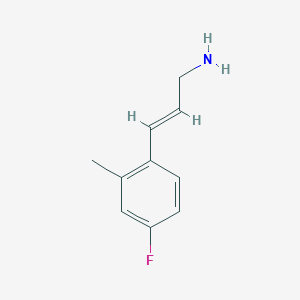
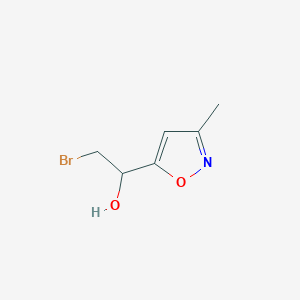
![1-{4-Methyl-1-azabicyclo[2.2.2]octan-3-yl}methanaminedihydrochloride](/img/structure/B15321491.png)
![tert-butylN-[(7-bromoisoquinolin-3-yl)methyl]carbamate](/img/structure/B15321500.png)
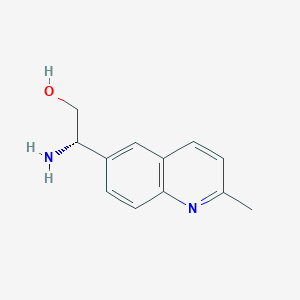
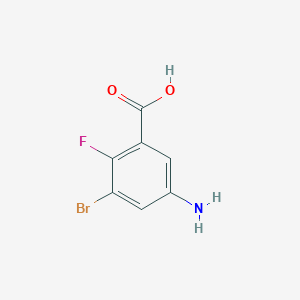

![1,2,5-Triazaspiro[2.3]hex-1-ene](/img/structure/B15321525.png)

